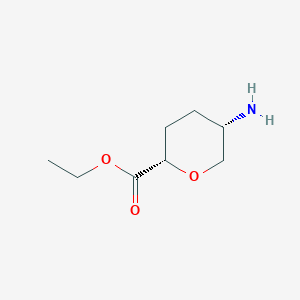

ethyl (2S,5S)-5-aminooxane-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2S,5S)-5-aminooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUSCGJQGFYGW-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors for Oxane Ring Formation

The oxane (tetrahydropyran) ring in ethyl (2S,5S)-5-aminooxane-2-carboxylate is typically constructed via cyclization reactions. A method analogous to the synthesis of 1-(ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2 involves condensation between lactic acid derivatives and ethyl pyruvate. For the target compound, this approach could be adapted using a diol or keto ester precursor to form the six-membered oxane ring.

Example Protocol :

-

Precursor Preparation : Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) and urea (12 g, 200 mmol) are reacted in tetrahydrofuran (THF)/water (6:1 v/v) with potassium sulfide (33.1 g, 300 mmol) and nano-copper powder (1.4 g) at 55°C for 1.5 hours.

-

Cyclization : Acid-catalyzed intramolecular esterification forms the oxane ring, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Amino Group Introduction and Protection

The amino group at position 5 is introduced through reductive amination or nucleophilic substitution. A tert-butoxycarbonyl (Boc) protecting group is commonly employed to prevent side reactions during synthesis.

Key Steps :

-

Boc Protection : Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions.

-

Deprotection : Hydrolysis using lithium hydroxide monohydrate (2.11 g, 50.2 mmol) in ethanol/water (20 mL/12 mL) at room temperature for 16 hours, yielding quantitative recovery of the free amine.

Stereochemical Control in Synthesis

Asymmetric Catalysis

The (2S,5S) configuration necessitates enantioselective methods. In the synthesis of related dioxolanone derivatives, chiral catalysts or resolving agents ensure stereochemical fidelity. For example, the major diastereomer of 1-(ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2 was obtained in 23% yield, with stereochemistry confirmed via X-ray diffraction.

Solvent and Temperature Effects

-

Solvent Systems : THF/water mixtures enhance reactivity in cyclization steps.

-

Temperature : Reactions at 55°C optimize kinetics while minimizing racemization.

Catalytic and Stoichiometric Approaches

Nano-Copper Catalysis

Nano-copper powder (10% wt/wt) catalyzes C–N bond formation in thiazole derivatives, a strategy adaptable to oxane systems. This method offers high atom economy and reduced byproduct formation.

Lithium Hydroxide-Mediated Hydrolysis

Hydrolysis of ethyl esters to carboxylic acids using lithium hydroxide monohydrate in ethanol/water achieves 100% yield, critical for deprotection steps.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5S)-5-aminooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Comparison with Similar Compounds

Ethyl (2S,5S)-5-Cyanopyrrolidine-2-Carboxylate

- Molecular Formula : C₈H₁₂N₂O₂ ().

- Key Differences: Ring Structure: Pyrrolidine (5-membered nitrogen-containing ring) vs. oxane (6-membered oxygen-containing ring). Functional Groups: Cyano (-CN) group at position 5 vs. amino (-NH₂) group. Applications: Pyrrolidine derivatives are common in drug discovery (e.g., protease inhibitors), whereas oxane-based compounds may exhibit distinct stereoelectronic properties .

Ethyl 2-Aminothiazole-5-Carboxylate

- Molecular Formula : C₆H₈N₂O₂S ().

- Key Differences: Heterocycle: Thiazole (5-membered ring with sulfur and nitrogen) vs. oxane. Reactivity: Thiazoles are aromatic and participate in electrophilic substitution, whereas oxanes are non-aromatic and undergo ring-opening reactions. Applications: Thiazole derivatives are prevalent in antimicrobial agents, highlighting divergent biological roles compared to oxanes .

Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate

- Molecular Formula : C₂₃H₂₉O₁₁P ().

- Key Differences: Substituents: Phosphoryl and diphenoxy groups add steric bulk and polarity. Functionality: Multiple hydroxyl groups enhance hydrophilicity, unlike the simpler ethyl ester in the target compound. Applications: Such phosphorylated sugars are studied for antiviral activity, suggesting a niche pharmacological role .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Ethyl (2S,5S)-5-aminooxane-2-carboxylate* | C₈H₁₃NO₃ | 171.19 | Not Available | Oxane ring, amino, ethyl ester |

| Ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 435274-88-7 | Pyrrolidine ring, cyano, ethyl ester |

| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | Not Provided | Thiazole ring, amino, ethyl ester |

| Methyl phosphorylated oxane derivative | C₂₃H₂₉O₁₁P | 548.44 | 91382-79-5 | Phosphoryl, diphenoxy, hydroxyl groups |

Research Findings and Insights

- Stereochemical Influence : The (2S,5S) configuration in oxane derivatives may enhance binding specificity in enzyme inhibition compared to racemic mixtures .

- Synthetic Challenges : Oxane rings require precise stereocontrol during synthesis, often achieved via asymmetric catalysis or enzymatic resolution, whereas pyrrolidines are more straightforward to functionalize .

- Biological Activity: Amino-substituted heterocycles (e.g., thiazoles, pyrrolidines) show broader antimicrobial and antiviral activity, whereas oxanes are less explored but may offer metabolic stability advantages .

Q & A

Q. What are the critical safety protocols for handling this compound in its reactive intermediates?

- Methodological Answer : Use inert atmosphere (glovebox) for air-sensitive intermediates (e.g., amino alcohols). Safety data sheets (SDS) must specify acute toxicity (e.g., LD) and first-aid measures (skin decontamination with PEG 400). Fume hoods with HEPA filters are mandatory during milling or aerosol-generating steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.